molecular formula C6H8N2O3 B1355291 Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 40699-38-5

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1355291
CAS No.: 40699-38-5
M. Wt: 156.14 g/mol
InChI Key: HNDWRTBIZFQJTB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The compound’s ability to form hydrogen bonds due to the presence of nitrogen and oxygen atoms in its structure enhances its interaction with biomolecules .

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression, leading to changes in the production of proteins that are crucial for cell survival and function . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . The threshold for these adverse effects varies depending on the animal model and the specific conditions of the study .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various xenobiotics . The compound can influence the levels of metabolites by modulating the activity of these enzymes, thereby affecting the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by this localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of ethyl hydrazinecarboxylate with acetic anhydride, followed by oxidation with manganese dioxide . Another method includes the reaction of ethyl chloroformate with methyl amidoxime under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .

Comparison with Similar Compounds

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)11-8-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDWRTBIZFQJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544676
Record name Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40699-38-5
Record name Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate
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